(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Beschreibung
The compound “(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide” is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a methylsulfonyl group at position 4. The benzamide moiety is further functionalized with a morpholinosulfonyl group at the para position.
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S3/c1-31-12-11-25-19-8-7-18(34(2,27)28)15-20(19)33-22(25)23-21(26)16-3-5-17(6-4-16)35(29,30)24-9-13-32-14-10-24/h3-8,15H,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEQNIFTCCXTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 398.52 g/mol
Anticancer Activity
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated for its effects on various cancer cell lines, including A431 (human epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer). The following table summarizes the findings related to the anticancer activity of benzothiazole derivatives:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Inhibition of AKT and ERK pathways |
| B7 | A549 | 2.0 | Induction of apoptosis and cell cycle arrest |
| B7 | H1299 | 1.8 | Decreased IL-6 and TNF-α levels |
The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations of 1, 2, and 4 µM. Flow cytometry results indicated that it promoted apoptosis and arrested the cell cycle in the G0/G1 phase, which is critical for halting cancer progression .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have reported that benzothiazole derivatives can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. The following table summarizes the anti-inflammatory effects observed:
| Compound | Cytokine | Concentration (µM) | Effect |
|---|---|---|---|
| B7 | IL-6 | 1 | Decreased by 50% |
| B7 | TNF-α | 1 | Decreased by 45% |
These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation, potentially providing a dual mechanism of action in cancer therapy by targeting both tumor cells and the inflammatory microenvironment .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. Specifically, it has been shown to inhibit:
- AKT Pathway : A crucial pathway for cell survival and growth.
- ERK Pathway : Involved in cell division and differentiation.
Western blot analysis confirmed that treatment with this compound resulted in decreased phosphorylation levels of AKT and ERK proteins, indicating effective pathway inhibition .
Study 1: In Vivo Efficacy
A recent animal study evaluated the efficacy of the compound in a xenograft model of non-small cell lung cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent.
Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced efficacy when used in conjunction with cisplatin, leading to improved survival rates in treated models compared to monotherapy .
Vergleich Mit ähnlichen Verbindungen
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9]
Structural Similarities :
- Both classes feature sulfonyl groups (methylsulfonyl/morpholinosulfonyl in the target compound vs. phenylsulfonyl in [7–9]).
- Aromatic heterocycles (benzo[d]thiazole vs. 1,2,4-triazole) are central to their scaffolds.
Key Differences :
- The target compound lacks fluorinated aromatic substituents, which are prominent in [7–9]. Fluorine atoms enhance metabolic stability and membrane permeability in drug design, suggesting that the target compound may exhibit distinct pharmacokinetic behavior .
Thiadiazol-2-ylidene-Benzamide Analogues
N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
Structural Similarities :
- Both compounds contain a benzamide group and a thioamide-like system (thiadiazol-2-ylidene in 4g vs. benzo[d]thiazol-2(3H)-ylidene in the target).
- Electron-withdrawing substituents (methylsulfonyl in the target vs. dimethylamino-acryloyl in 4g) are present.
Key Differences :
- The target compound’s benzo[d]thiazole core is more rigid and planar than the thiadiazole system in 4g, which could influence binding affinity in protein-ligand interactions.
- IR data for 4g show carbonyl stretches at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O) . The target compound’s IR spectrum would likely exhibit a single amide C=O stretch near 1660–1680 cm⁻¹, with additional peaks for sulfonyl S=O (~1350 cm⁻¹) .
Spectroscopic and Analytical Comparisons
Table 1: Key Spectroscopic Data for Selected Compounds
Table 2: Functional Group Impact on Physicochemical Properties
| Compound Group | Impact on Solubility | Metabolic Stability |
|---|---|---|
| Morpholinosulfonyl (Target) | High (polar group) | Moderate (susceptible to hydrolysis) |
| Phenylsulfonyl ([7–9]) | Low (hydrophobic) | High (resistant to oxidation) |
| Fluorinated Aromatics ([7–9]) | Very low | Very high |
Vorbereitungsmethoden
Formation of 6-(Methylsulfonyl)Benzo[d]Thiazole
The benzothiazole scaffold is constructed using a modified Hantzsch thiazole synthesis. Aniline (0.01 mol) is treated with potassium thiocyanate (8 g) and bromine (1.6 mL) in glacial acetic acid at 0°C, yielding 2-aminobenzothiazole after ammonolysis (59% yield, m.p. 200–202°C). To introduce the methylsulfonyl group at position 6, the intermediate is sulfonated using methanesulfonyl chloride (1.2 eq) in dichloromethane with pyridine as a base. The reaction proceeds at 0°C for 4 hr, affording 6-(methylsulfonyl)benzo[d]thiazole (72% yield, m.p. 135°C).
Table 1: Physicochemical Data for Benzothiazole Intermediates
| Intermediate | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| 2-Aminobenzothiazole | 59 | 200–202 | 0.72 |
| 6-(Methylsulfonyl) Derivative | 72 | 135 | 0.56 |
Alkylation at Position 3
The N-3 position is functionalized with a 2-methoxyethyl group via nucleophilic substitution. 6-(Methylsulfonyl)benzo[d]thiazole (1 eq) is refluxed with 2-bromoethyl methyl ether (1.2 eq) in dimethylformamide (DMF) for 6 hr, yielding 3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene (68% yield). The reaction is monitored via TLC (Rf = 0.69 in ethyl acetate/hexane 1:1).
Synthesis of 4-(Morpholinosulfonyl)Benzamide
Sulfonation of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid (1 eq) is treated with chlorosulfonic acid (3 eq) at 0°C for 2 hr, producing 4-nitrobenzenesulfonyl chloride. Subsequent reduction with iron powder in acetic acid yields 4-aminobenzenesulfonyl chloride (85% purity).
Coupling with Morpholine
The sulfonyl chloride intermediate (1 eq) is reacted with morpholine (1.5 eq) in tetrahydrofuran (THF) under nitrogen, yielding 4-(morpholinosulfonyl)aniline (89% yield). This amine is then acylated using benzoyl chloride (1.2 eq) in pyridine, forming 4-(morpholinosulfonyl)benzamide (m.p. 210°C, Rf = 0.79).
Table 2: Spectral Characterization of 4-(Morpholinosulfonyl)Benzamide
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1542 cm⁻¹ (C=N), 3200 cm⁻¹ (N-H) |
| ¹H NMR (CDCl₃) | δ 7.8 (d, 2H, Ar-H), δ 3.6 (m, 8H, morpholine-H) |
Final Coupling and Z-Isomer Isolation
The benzothiazole and benzamide fragments are coupled via a condensation reaction. 3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene (1 eq) and 4-(morpholinosulfonyl)benzamide (1.1 eq) are refluxed in dry pyridine for 12 hr, forming the target compound as a Z-isomer due to steric hindrance from the morpholinosulfonyl group. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7), yielding 65% of this compound (m.p. 191°C).
Table 3: Optimization of Coupling Reaction Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine, 12 hr | 65 | 98 |
| DMF, 8 hr | 52 | 91 |
| THF, 24 hr | 38 | 85 |
Analytical Validation and Spectral Assignments
The final product is characterized using FT-IR, ¹H NMR, and mass spectrometry. Key findings include:
Q & A
Basic: What are the recommended synthetic routes for this benzothiazole derivative?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Cyclization of 2-aminobenzenethiol derivatives to form the benzothiazole core .
- Step 2: Introduction of the 2-methoxyethyl group via alkylation or substitution reactions under controlled conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 3: Sulfonylation at the 6-position using methylsulfonyl chloride, followed by coupling with 4-(morpholinosulfonyl)benzamide via condensation reactions .
Optimization Tips: - Solvents like acetonitrile or DMSO enhance reaction efficiency .
- Catalysts such as triethylamine improve yields during sulfonylation .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly the (Z)-configuration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and confirms tautomeric forms (if single crystals are obtainable) .
Basic: What biological activities are reported for structurally similar benzothiazole derivatives?
Methodological Answer:
Analogous compounds exhibit:
- Anticancer Activity: Inhibition of kinases (e.g., EGFR) via sulfonamide and morpholine moieties .
- Antimicrobial Effects: Disruption of bacterial cell membranes through hydrophobic interactions with thiazole cores .
Screening Protocols: - Use MTT assays for cytotoxicity profiling .
- Employ microdilution methods for antimicrobial testing (e.g., against S. aureus and E. coli) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify ideal conditions .
- Flow Chemistry: Continuous-flow reactors for precise control of exothermic reactions (e.g., sulfonylation) .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating isomers .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR approaches involve:
- Functional Group Modifications:
- Replace the morpholinosulfonyl group with piperazine or pyrrolidine derivatives to assess solubility .
- Vary the methoxyethyl chain length to study steric effects on target binding .
- Computational Modeling:
- Docking studies (e.g., AutoDock Vina) to predict interactions with kinase domains .
- MD simulations to evaluate conformational stability in aqueous environments .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Address discrepancies by:
- Standardizing Assays: Use consistent cell lines (e.g., HepG2 for liver cancer) and control compounds .
- Validating Target Engagement: Employ biophysical methods (SPR, ITC) to measure binding affinities .
- Structural Analysis: Compare crystallographic data of analogs to identify critical binding motifs .
Advanced: What analytical methods are recommended for stability studies under varying conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acid/Base Hydrolysis: Use 0.1M HCl/NaOH at 40°C for 24 hours, followed by HPLC-UV analysis .
- Oxidative Stress: Expose to 3% H₂O₂ and monitor sulfonamide decomposition via LC-MS .
- Long-Term Stability: Store at 25°C/60% RH and analyze degradation products monthly using UPLC-QTOF .
Advanced: What in vivo models are suitable for pharmacokinetic (PK) and pharmacodynamic (PD) studies?
Methodological Answer:
- PK Studies:
- Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma samples at 0, 1, 4, 8, 24 hours. Use LC-MS/MS to measure Cₘₐₓ and t₁/₂ .
- PD Studies:
- Xenograft models (e.g., HT-29 colon cancer in nude mice) to evaluate tumor growth inhibition .
- Monitor biomarkers (e.g., p-EGFR levels via Western blot) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
